molecular formula C14H15NO B14151291 N-(1-Biphenyl-4-YL-ethyl)-hydroxylamine CAS No. 887410-92-6

N-(1-Biphenyl-4-YL-ethyl)-hydroxylamine

Cat. No.: B14151291
CAS No.: 887410-92-6
M. Wt: 213.27 g/mol
InChI Key: DHHXWJHVYUNCFV-UHFFFAOYSA-N
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Description

N-(1-Biphenyl-4-YL-ethyl)-hydroxylamine: is an organic compound characterized by the presence of a biphenyl group attached to an ethyl chain, which is further connected to a hydroxylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Biphenyl-4-YL-ethyl)-hydroxylamine typically involves the reaction of 1-biphenyl-4-yl-ethanol with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(1-Biphenyl-4-YL-ethyl)-hydroxylamine can undergo oxidation reactions to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: It can participate in substitution reactions where the hydroxylamine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: N-(1-Biphenyl-4-YL-ethyl)-hydroxylamine is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound can be used to study the effects of hydroxylamine derivatives on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit pharmacological activities such as antimicrobial or anticancer properties.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1-Biphenyl-4-YL-ethyl)-hydroxylamine involves its interaction with molecular targets such as enzymes or receptors. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the biphenyl group may facilitate binding to hydrophobic pockets in target molecules, enhancing the compound’s efficacy.

Comparison with Similar Compounds

    N-(1-Biphenyl-4-YL-ethyl)-amine: Similar structure but lacks the hydroxylamine group.

    N-(1-Biphenyl-4-YL-ethyl)-hydrazine: Contains a hydrazine group instead of hydroxylamine.

    N-(1-Biphenyl-4-YL-ethyl)-nitrosoamine: Contains a nitroso group instead of hydroxylamine.

Uniqueness: N-(1-Biphenyl-4-YL-ethyl)-hydroxylamine is unique due to the presence of the hydroxylamine group, which imparts distinct chemical reactivity and potential biological activity. This makes it a versatile compound for various applications in scientific research and industry.

Properties

CAS No.

887410-92-6

Molecular Formula

C14H15NO

Molecular Weight

213.27 g/mol

IUPAC Name

N-[1-(4-phenylphenyl)ethyl]hydroxylamine

InChI

InChI=1S/C14H15NO/c1-11(15-16)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-11,15-16H,1H3

InChI Key

DHHXWJHVYUNCFV-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)C2=CC=CC=C2)NO

Origin of Product

United States

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